Dacarbazine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dacarbazine-d6 (DTIC-d6) is an antineoplastic drug used in the treatment of malignant melanoma and other forms of cancer. It is a derivative of dacarbazine (DTIC), which is an alkylating agent that is used to treat malignant melanoma and other types of cancer. It is also an important tool in the field of radiopharmaceuticals, as it can be used to label various molecules for imaging purposes.
Aplicaciones Científicas De Investigación
Antitumor Activity
Dacarbazine-d6 has been shown to have superior antitumor activity compared to most of its analogs . It has been used in the treatment of malignant melanoma and sarcoma of soft tissues . It has also shown activity against various leukemic strains and sarcomas .
Stability and Activity
Imidazene, an analog of Dacarbazine-d6, exhibits an advantage over Dacarbazine-d6 with respect to both stability and activity . This makes it a promising candidate for use in combined chemotherapy .
Laser-Triggered Delivery System
Researchers have designed a laser-triggered delivery system based on β-Cyclodextrin and Plasmonic Gold Nanoparticles to optimize Dacarbazine therapy . This system increases the aqueous solubility and stability of Dacarbazine, and allows for controlled release of the drug over time .
Lipid Polymer Hybrid Nanoparticles
To improve Dacarbazine’s efficacy against skin cancer and minimize its systemic side effects, it has been loaded into lipid polymer hybrid nanoparticles (LPHN) for topical delivery . This approach has shown promise in enhancing the therapeutic potential of Dacarbazine .
Synthesis of Triazene Derivatives
Dacarbazine-d6 plays a crucial role in the synthesis of triazene derivatives, which have shown significant antitumor activity . This has led to increased interest in triazene derivatives as potential antitumor agents .
Treatment of Various Cancer Types
Dacarbazine-d6 has been found to be active against a variety of cancer types, including sarcoma 180, adenocarcinoma Ca 755, L 1210, and others . However, it was found to be ineffective against lymphosarcoma P 1798 .
Propiedades
IUPAC Name |
4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dacarbazine-d6 |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.